(4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
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Overview
Description
(4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a complex organic compound that features a piperidine ring substituted with a methylsulfonyl group and a phenyl ring substituted with a pyridin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the methylsulfonyl group. The phenyl ring is then functionalized with the pyridin-2-yloxy group. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can lead to sulfone derivatives, while reduction of the ketone can yield alcohol derivatives.
Scientific Research Applications
(4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets. The piperidine ring and the pyridin-2-yloxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone: is similar to other compounds with piperidine or pyridine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-25(22,23)16-8-11-20(12-9-16)18(21)14-5-4-6-15(13-14)24-17-7-2-3-10-19-17/h2-7,10,13,16H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMLIVNLAWQFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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